

# Spectroscopic Profile of Hexa-2,4-dien-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: *Hexa-2,4-dien-1-ol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hexa-2,4-dien-1-ol** (also known as sorbic alcohol), a conjugated unsaturated alcohol. The information presented herein is intended to support research and development activities by providing key spectral data (NMR, IR, and MS) in a readily accessible format, along with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2E,4E)-hexa-2,4-dien-1-ol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.74	dt	15.2, 5.8	H-2
6.18	dd	15.2, 10.5	H-3
6.05	dd	15.0, 10.5	H-4
5.62	dq	15.0, 6.8	H-5
4.17	d	5.8	H-1 (CH <sub>2</sub> OH)
1.74	d	6.8	H-6 (CH <sub>3</sub> )
1.45	t	5.4	OH

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
135.0	C-3
130.8	C-4
129.4	C-2
128.9	C-5
63.7	C-1
18.2	C-6

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

## Infrared (IR) Spectroscopy

The infrared spectrum of **Hexa-2,4-dien-1-ol** exhibits characteristic absorption bands corresponding to its functional groups.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3330	Strong, Broad	O-H stretch
3020	Medium	=C-H stretch
2920, 2860	Medium	C-H stretch (sp <sup>3</sup> )
1670	Medium	C=C stretch (conjugated)
1450	Medium	C-H bend
1000	Strong	C-O stretch
965	Strong	=C-H bend (trans)

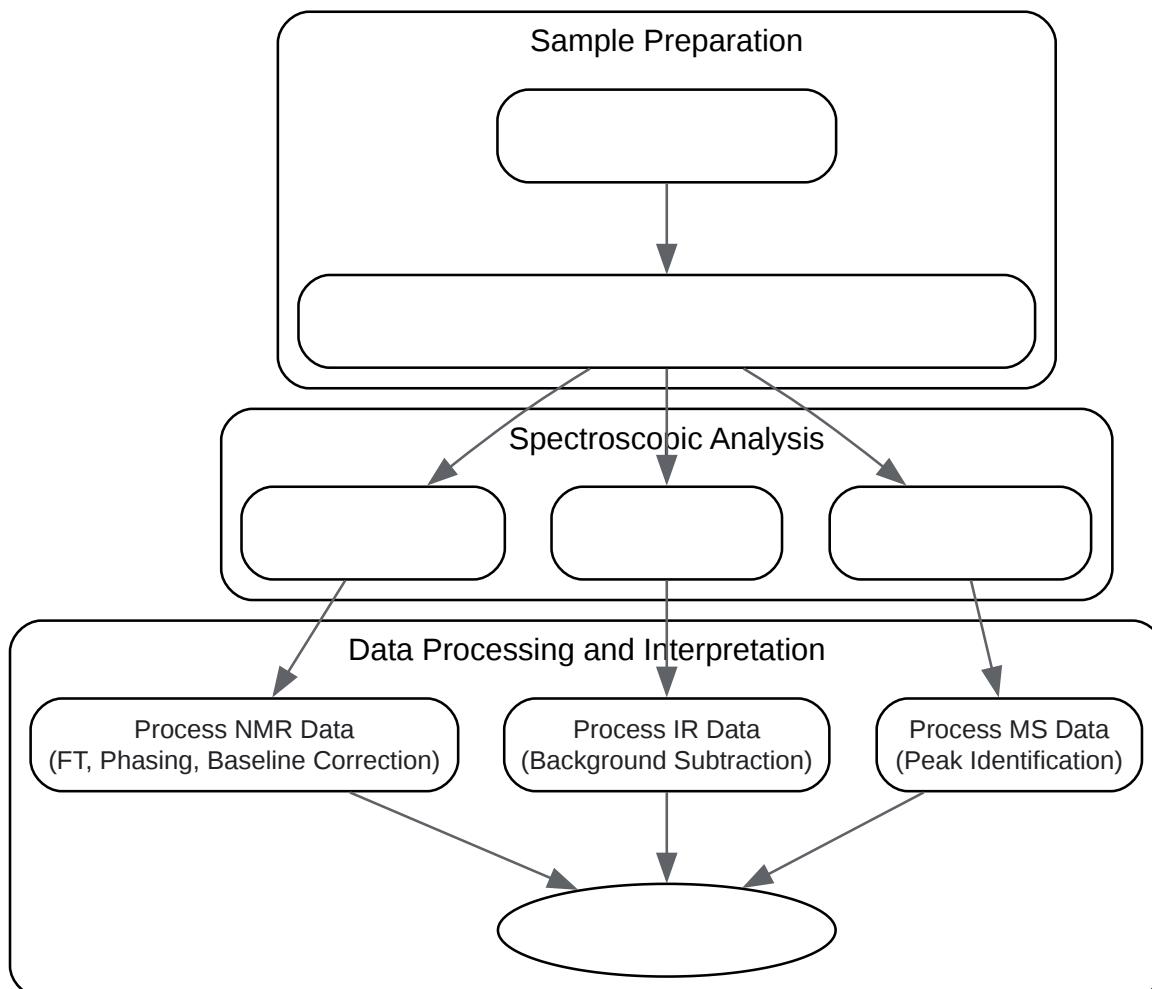
## Mass Spectrometry (MS)

The electron ionization mass spectrum of **Hexa-2,4-dien-1-ol** shows a molecular ion peak and characteristic fragmentation patterns.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
98	25	[M] <sup>+</sup> (Molecular Ion)
83	100	[M - CH <sub>3</sub> ] <sup>+</sup>
79	60	[M - H <sub>2</sub> O - H] <sup>+</sup>
69	55	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	85	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	95	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as **Hexa-2,4-dien-1-ol**.



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A generalized workflow for the spectroscopic analysis of a chemical sample.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- For  $^1\text{H}$  NMR, accurately weigh 5-25 mg of **Hexa-2,4-dien-1-ol**. For  $^{13}\text{C}$  NMR, a higher concentration of 50-100 mg is recommended.

- The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube. The tube is capped and gently agitated to ensure homogeneity.

## 2. Instrument Setup and Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For a standard  $^1\text{H}$  NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- For a  $^{13}\text{C}$  NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## 3. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

# Infrared (IR) Spectroscopy

## 1. Sample Preparation:

- For a neat liquid sample like **Hexa-2,4-dien-1-ol**, a drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

### 2. Instrument Setup and Data Acquisition:

- A background spectrum of the empty ATR crystal or clean salt plates is collected.
- The sample is then placed on the ATR crystal or between the salt plates.
- The sample spectrum is acquired over a typical range of 4000-400  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio.

### 3. Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
- Peak positions are identified and reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- A small amount of the **Hexa-2,4-dien-1-ol** sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- The sample is vaporized in the ion source.

### 2. Ionization:

- In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize and fragment.

### 3. Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The separated ions are detected, and their abundance is recorded.

#### 4. Data Processing:

- A mass spectrum is generated, which is a plot of ion abundance versus m/z.
- The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

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## References

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